![molecular formula C11H11FO5S B2753650 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane CAS No. 2411299-25-5](/img/structure/B2753650.png)
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, also known as FSPO, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FSPO is a synthetic compound that belongs to the class of oxolanes, which are cyclic organic compounds containing an oxygen atom in a five-membered ring. In
作用机制
The mechanism of action of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune response. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including AKT and mTOR.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and other immune cells. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT and mTOR. In vivo studies have shown that this compound reduces inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. Additionally, this compound is relatively easy to synthesize and can be obtained in good yield. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and toxicity profile are not well understood.
未来方向
There are several future directions for research on 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on improving the bioavailability and efficacy of this compound by developing novel formulations and delivery methods. Furthermore, studies could investigate the safety and toxicity profile of this compound in preclinical and clinical trials to determine its potential as a therapeutic agent. Finally, research could focus on identifying new targets and signaling pathways for this compound to expand its therapeutic applications.
合成方法
The synthesis of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting group. The protected aldehyde is then reacted with 4-fluorobenzenesulfonyl chloride to give the corresponding sulfonate ester. The sulfonate ester is then treated with potassium tert-butoxide in the presence of 18-crown-6 to give this compound in good yield.
科学研究应用
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)methyl]-5-oxooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c12-18(14,15)17-9-3-1-8(2-4-9)7-10-5-6-11(13)16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLDGNPNFLCXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)
![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)
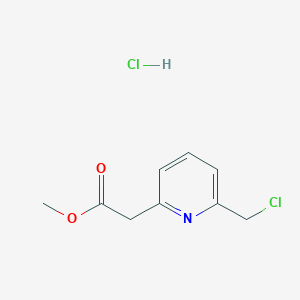
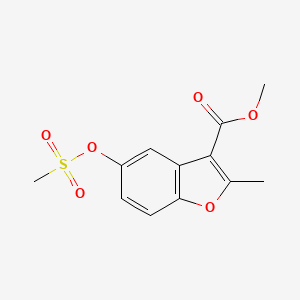
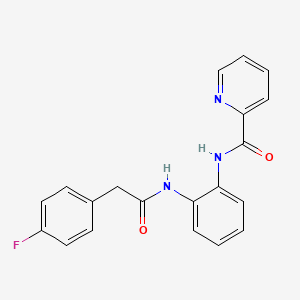
![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)

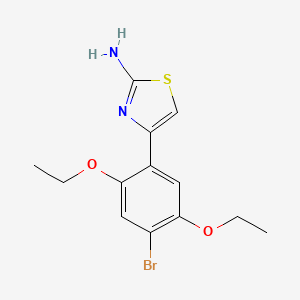
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
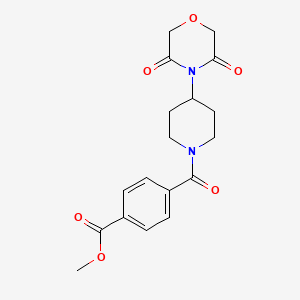
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)
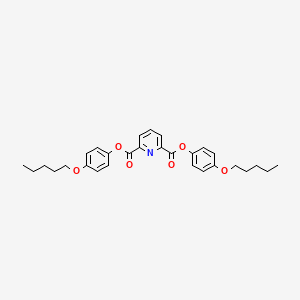
![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)